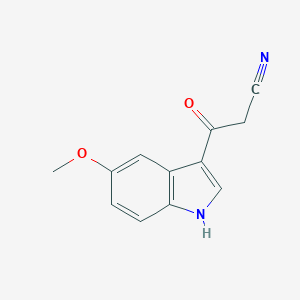

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

説明

特性

IUPAC Name |

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-8-2-3-11-9(6-8)10(7-14-11)12(15)4-5-13/h2-3,6-7,14H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSUMXJQBPJXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376946 | |

| Record name | 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821009-89-6 | |

| Record name | 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile, a molecule of interest in medicinal chemistry and drug discovery. This document details the most efficient synthetic route, complete with experimental protocols, safety data, and characterization information. Furthermore, it explores the potential biological relevance of this compound by examining the signaling pathways of structurally related molecules.

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The title compound, 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile, belongs to the class of 3-acylindoles, which have garnered significant attention for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The presence of the methoxy group on the indole ring and the reactive 3-oxopropanenitrile moiety make it a versatile scaffold for further chemical modifications and a potential candidate for drug development programs.

Synthetic Pathway

The most efficient and high-yielding synthesis of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile is achieved through the direct acylation of 5-methoxyindole with cyanoacetic acid in the presence of acetic anhydride. This method, a variation of the Friedel-Crafts acylation, is known for its simplicity, short reaction times, and high yields when applied to indole substrates.[1][2]

dot

References

In-Depth Technical Guide to the Chemical Properties of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of the heterocyclic compound 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile. This molecule, belonging to the class of 3-cyanoacetyl indoles, is of interest to researchers in medicinal chemistry and drug discovery due to the established biological activities of the indole scaffold. This document summarizes its known physical and chemical characteristics and outlines a probable synthetic pathway based on established chemical literature. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide provides a foundational understanding for researchers looking to synthesize and explore its potential applications.

Introduction

Indole and its derivatives are a cornerstone of heterocyclic chemistry, with a vast number of natural and synthetic indole-containing compounds exhibiting a wide array of biological activities. The methoxy-substituted indole core, in particular, is a common motif in pharmacologically active molecules. The introduction of a 3-oxopropanenitrile substituent at the 3-position of the 5-methoxyindole scaffold creates a molecule with multiple reactive sites, making it a versatile intermediate for the synthesis of more complex heterocyclic systems. This guide aims to consolidate the available information on 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile and provide a framework for its further investigation.

Chemical and Physical Properties

Based on available data, the fundamental chemical and physical properties of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Melting Point | 270 °C | [1] |

| CAS Number | 821009-89-6 | [1] |

| Appearance | Not specified (likely a solid) | |

| Solubility | Not specified | |

| pKa | Not specified |

Synthesis

Proposed Synthetic Pathway

The most likely synthetic method is the reaction of 5-methoxy-1H-indole with a suitable cyanoacetylating agent, such as cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride, or with cyanoacetyl chloride.

Caption: Proposed synthesis of the target compound.

General Experimental Protocol for Cyanoacetylation of Indoles

The following is a generalized experimental protocol based on the synthesis of other 3-cyanoacetyl indoles and can be adapted for the synthesis of the title compound.[2]

Materials:

-

5-Methoxy-1H-indole

-

Cyanoacetic acid

-

Acetic anhydride

-

Suitable solvent (e.g., toluene, dioxane)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methoxy-1H-indole (1 equivalent) in a suitable solvent.

-

Add cyanoacetic acid (1.1-1.5 equivalents) and acetic anhydride (2-3 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield pure 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile.

Note: This is a generalized procedure and may require optimization of reaction conditions (temperature, reaction time, and stoichiometry) for optimal yield and purity.

Reactivity

The 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile molecule possesses several reactive sites that can be exploited for the synthesis of a variety of heterocyclic compounds.

Caption: Key reactive sites of the molecule.

-

Indole Nitrogen (N-1): The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions.

-

Indole C-2 Position: The C-2 position of the indole ring is nucleophilic and can participate in electrophilic substitution reactions, although the C-3 position is generally more reactive.

-

Carbonyl Group: The ketone carbonyl is an electrophilic center and can undergo nucleophilic addition reactions with various nucleophiles.

-

Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine.

-

α-Carbon: The methylene protons adjacent to the carbonyl and nitrile groups are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in various condensation reactions.

The reactivity of the 3-cyanoacetyl indole moiety makes it a valuable precursor for the synthesis of various fused heterocyclic systems, such as pyridines, pyrimidines, and pyrazoles, through multicomponent reactions.[2][3]

Spectral Data

Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile are not available in the searched literature. However, based on the structure, the following characteristic signals can be anticipated:

-

¹H NMR: Signals corresponding to the indole N-H proton, aromatic protons on the indole ring, the methoxy group protons, and the methylene protons of the propanenitrile chain.

-

¹³C NMR: Resonances for the indole ring carbons, the methoxy carbon, the carbonyl carbon, the nitrile carbon, and the methylene carbon.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the indole, C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the ketone, and the C≡N stretch of the nitrile.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (214.22 g/mol ).

Biological Activity

There is no specific information available in the public domain regarding the biological activity or potential signaling pathway interactions of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile. However, the indole nucleus is a well-known "privileged scaffold" in medicinal chemistry, and methoxy-substituted indoles are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 3-cyanoacetyl moiety can also contribute to the biological profile of the molecule. Therefore, it is plausible that this compound could exhibit interesting biological properties, and it represents a valid candidate for biological screening assays.

Conclusion

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile is a heterocyclic compound with a rich chemical functionality that makes it an attractive building block for the synthesis of more complex molecules. While detailed experimental data for this specific compound is scarce, this guide provides a solid foundation for its synthesis and exploration of its chemical and biological properties. Further research is warranted to fully elucidate its reactivity, spectral characteristics, and potential as a pharmacologically active agent. Researchers are encouraged to use the provided general protocol as a starting point for the synthesis and to perform comprehensive characterization to expand the knowledge base for this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) [pubs.rsc.org]

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile CAS number

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the chemical class of indole-3-oxopropanenitrile derivatives. While the primary focus is 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile (CAS Number: 821009-89-6), a comprehensive search of scientific literature and databases has revealed a significant lack of in-depth technical data, specific experimental protocols, and defined signaling pathway involvement for this particular compound. Therefore, this guide provides available information on the target compound and supplements it with data from closely related analogues to offer a broader understanding of this chemical scaffold. Further experimental investigation is warranted to fully characterize the properties and biological activities of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile.

Introduction to 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile is a member of the indole class of heterocyclic compounds, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the methoxy, oxopropanenitrile, and indole functional groups suggests potential for diverse chemical reactivity and biological activity. The CAS number for this compound is 821009-89-6 .

Physicochemical Properties

Detailed experimental data for the target compound is limited. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 821009-89-6 | - |

| Molecular Formula | C12H10N2O2 | - |

| Molecular Weight | 214.22 g/mol | - |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Not Reported | - |

Synthesis and Characterization of Related Indole-3-oxopropanenitrile Derivatives

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for indole-3-oxopropanenitrile derivatives.

Caption: Generalized workflow for the synthesis of indole-3-oxopropanenitrile derivatives.

Example Experimental Protocol for a Related Compound

The following is a representative protocol for the synthesis of a related indole derivative, which could potentially be adapted for the target compound.

Synthesis of 3-acylindoles by Palladium-Catalyzed Acylation of Free (NH) Indoles with Nitriles

-

Materials:

-

Substituted Indole (e.g., 5-methoxyindole)

-

Acetonitrile (or other suitable nitrile)

-

Palladium(II) acetate (Pd(OAc)2)

-

2,2'-bipyridine

-

D-(+)-camphorsulfonic acid

-

Water

-

N-methylacetamide (NMA) as solvent

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

A mixture of the indole (1.0 eq), nitrile (1.5 eq, or used as solvent), Pd(OAc)2 (0.05 eq), 2,2'-bipyridine (0.06 eq), D-(+)-camphorsulfonic acid (1.5 eq), and water (2.0 eq) in N-methylacetamide is prepared in a reaction vessel.

-

The reaction mixture is stirred at 120 °C for the required time (monitored by TLC).

-

Upon completion, the mixture is cooled to room temperature and filtered through a silica gel plug, eluting with ethyl acetate.

-

The filtrate is washed with saturated brine solution.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

-

Spectral Data of Related Compounds

No specific spectral data for 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile was found. The table below presents data for a structurally similar compound to provide an indication of expected spectral characteristics.

| Compound | 1H NMR (CDCl3, 400 MHz) δ ppm | 13C NMR (CDCl3, 101 MHz) δ ppm | HRMS (ESI) [M+H]+ |

| 3-(5-Bromo-1-(6-phenylhex-5-yn-1-yl)-1H-indol-3-yl)-3-oxopropanenitrile | 8.41 (d, J = 1.5 Hz, 1H), 7.79 (s, 1H), 7.37 – 7.23 (m, 7H), 4.22 (t, J = 7.1 Hz, 2H), 3.80 (s, 2H), 2.48 (t, J = 6.7 Hz, 2H), 2.12 – 2.05 (m, 2H), 1.67 – 1.60 (m, 2H) | 180.5, 135.7, 135.5, 131.5, 128.4, 127.9, 127.8, 127.1, 125.1, 123.5, 117.1, 114.8, 113.7, 111.7, 88.8, 81.7, 47.2, 29.6, 28.8, 25.6, 18.9 | calcd for C23H20BrN2O+: 419.0759, found: 419.0751 |

Biological Activity of Related Indole Derivatives

The indole scaffold is a common motif in many biologically active compounds. While no specific biological data for 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile has been reported, research on related indole derivatives has shown a range of activities, including antifungal and anticancer properties.

Antifungal Activity

A study on new heterocycles derived from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile demonstrated that various synthesized compounds exhibited in vitro activity against fungal strains such as Aspergillus niger, Aspergillus nodulans, and Alternaria alternata. The compounds showed marked inhibition of fungal growth, with some activities nearly equal to standard antifungal agents.

Anticancer Activity

Certain indolyl-pyridinyl-propenone analogues, which share the indole core, have been shown to be effective against glioblastoma cells that are resistant to conventional therapies. The position of the methoxy group on the indole ring has been found to be a critical determinant of the biological mechanism, with some analogues inducing a non-apoptotic form of cell death called methuosis, while others cause microtubule disruption.

Potential Signaling Pathways and Mechanisms of Action

Given the lack of specific biological data for the target compound, any discussion of signaling pathways would be highly speculative. However, based on the activities of related indole derivatives, potential mechanisms could involve:

-

Inhibition of fungal cell wall or membrane synthesis.

-

Disruption of microtubule dynamics in cancer cells, leading to mitotic arrest and apoptosis.

-

Induction of novel cell death pathways such as methuosis.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of a novel indole derivative.

Caption: A hypothetical workflow for the biological evaluation of a novel indole derivative.

Conclusion and Future Directions

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile, identified by CAS number 821009-89-6, represents a potentially interesting molecule for further investigation due to the known biological activities of related indole derivatives. However, there is a clear and significant gap in the scientific literature regarding its synthesis, characterization, and biological evaluation.

Future research should focus on:

-

Developing and optimizing a synthetic route to obtain sufficient quantities of the pure compound.

-

Thorough characterization using modern analytical techniques, including NMR, mass spectrometry, and X-ray crystallography.

-

Comprehensive biological screening to identify potential therapeutic applications, such as antifungal or anticancer activities.

-

If biological activity is confirmed, detailed mechanistic studies should be undertaken to elucidate its mode of action and identify any relevant signaling pathways.

This foundational work is essential to unlock the potential of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile and its derivatives for the development of new therapeutic agents.

Advancing Drug Discovery: A Technical Guide to the In Vitro Exploration of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro studies and associated quantitative data for 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile are not extensively available in peer-reviewed literature. This guide provides a framework for its potential in vitro evaluation based on methodologies and findings from structurally related indole derivatives. The experimental protocols and potential mechanisms of action outlined herein are proposed as a strategic starting point for future research.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The derivative, 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile, combines the established pharmacophore of the 5-methoxyindole ring with a reactive 3-oxopropanenitrile side chain, suggesting a high potential for therapeutic applications. The methoxy group at the 5-position is known to enhance reactivity and can influence biological activity.[1]

While this specific molecule remains underexplored, its structural analogs have demonstrated significant promise as antifungal, anticancer, and enzyme-inhibiting agents.[2][3][4] This technical guide aims to provide researchers with a comprehensive overview of potential in vitro studies, experimental designs, and data presentation strategies to unlock the therapeutic potential of this novel compound.

Physicochemical Properties and Synthesis

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile is a solid with a melting point of approximately 270°C.[5] Its molecular formula is C12H10N2O2, with a molecular weight of 214.22 g/mol .[5][6] The synthesis of related 3-(1H-indol-3-yl)-3-oxopropanenitriles often serves as a precursor for the creation of more complex heterocyclic compounds.[7]

Potential Therapeutic Applications and In Vitro Evaluation Strategies

Based on the activities of structurally similar indole derivatives, 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile could be investigated for the following therapeutic areas.

Antifungal Activity

Derivatives of 3-(1H-indol-2-yl)-3-oxopropanenitrile have shown potent activity against various fungal strains, including Aspergillus niger, Aspergillus nodulans, and Alternaria alternata.[2]

Table 1: Hypothetical Antifungal Activity Profile

| Fungal Strain | Assay Type | Endpoint | Expected IC50 (µg/mL) | Reference Compound |

| Aspergillus niger | Broth Microdilution | MIC | To be determined | Amphotericin B |

| Candida albicans | Broth Microdilution | MIC | To be determined | Fluconazole |

| Alternaria alternata | Agar Dilution | MFC | To be determined | Itraconazole |

Note: This table is illustrative and intended to guide data presentation for future studies.

-

Culture Preparation: Prepare a standardized inoculum of the fungal strain (e.g., 10^5 spores/mL) in a suitable broth medium (e.g., RPMI-1640).[2]

-

Compound Dilution: Perform serial two-fold dilutions of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile in the broth to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL).

-

Incubation: Add the fungal inoculum to each well of a 96-well microtiter plate containing the diluted compound. Incubate the plate at an appropriate temperature (e.g., 28-35°C) for 48-72 hours.[2]

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Anticancer Activity

Numerous indole derivatives, particularly those with substitutions on the indole ring, have demonstrated potent anticancer activity. For instance, indolyl-pyridinyl-propenones with methoxy substitutions have been shown to induce non-apoptotic cell death (methuosis) or disrupt microtubule formation in glioblastoma cells.[3][4] Other indole-acrylonitrile derivatives have shown significant growth inhibition against a wide panel of human tumor cell lines.[8]

Table 2: Hypothetical Anticancer Activity Profile (NCI-60 Cell Line Panel)

| Cell Line | Cancer Type | Endpoint | Expected GI50 (µM) | Reference Compound |

| HL-60(TB) | Leukemia | Growth Inhibition | To be determined | Doxorubicin |

| NCI-H522 | Non-Small Cell Lung | Growth Inhibition | To be determined | Paclitaxel |

| COLO 205 | Colon | Growth Inhibition | To be determined | 5-Fluorouracil |

| SF-539 | CNS | Growth Inhibition | To be determined | Temozolomide |

| MDA-MB-468 | Breast | Growth Inhibition | To be determined | Tamoxifen |

Note: This table is illustrative. GI50 is the concentration causing 50% growth inhibition.

-

Cell Seeding: Seed human cancer cell lines in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualization of Potential Mechanisms and Workflows

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the initial in vitro screening of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile.

Caption: A generalized workflow for the in vitro evaluation of novel compounds.

Hypothetical Signaling Pathway: Microtubule Disruption

Based on the activity of related indolyl-pyridinyl-propenones, one potential mechanism of anticancer activity could be the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.[3][4][9]

Caption: A potential mechanism of action via microtubule destabilization.

Conclusion and Future Directions

While 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile is a promising yet understudied molecule, the rich pharmacology of its structural analogs provides a clear roadmap for its investigation. The proposed in vitro assays for antifungal and anticancer activity offer a robust starting point. Future research should focus on executing these primary screens, and for any validated hits, delving into mechanism-of-action studies. Elucidating the specific molecular targets and signaling pathways will be crucial for the rational design of second-generation compounds and for advancing this chemical scaffold toward clinical consideration.

References

- 1. soc.chim.it [soc.chim.it]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS#:821009-89-6 | 3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile | Chemsrc [chemsrc.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Before delving into solubility, a summary of the basic physicochemical properties of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile is essential for context.

| Property | Value |

| CAS Number | 821009-89-6 |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.23 g/mol |

Experimental Protocols for Solubility Determination

The solubility of a compound is a critical parameter in drug discovery and development, influencing bioavailability and formulation. The following are standard experimental protocols that can be employed to determine the solubility of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized technique for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[1][2][3][4][5]

Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of solid 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) or other relevant solvents.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: After equilibration, separate the solid phase from the liquid phase by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Construct a calibration curve from standard solutions of known concentrations to determine the solubility of the test compound in each solvent.

Kinetic Solubility Determination: Nephelometry

Kinetic solubility is often measured in early drug discovery to assess the precipitation of a compound from a supersaturated solution, typically prepared by diluting a high-concentration DMSO stock solution into an aqueous buffer. Laser nephelometry is a high-throughput method used for this purpose.[6][7][8][9][10]

Protocol:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in an aqueous buffer within a microplate.

-

Precipitation Monitoring: Use a nephelometer to measure the light scattering caused by the formation of precipitate in each well.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering (turbidity) is observed.

Data Presentation

Quantitative solubility data for 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile, once determined, should be summarized in a clear and structured table to facilitate comparison across different conditions.

Table 1: Solubility of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| e.g., Phosphate-Buffered Saline (7.4) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., Phosphate-Buffered Saline (7.4) | 37 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., Simulated Gastric Fluid (1.2) | 37 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., Simulated Intestinal Fluid (6.8) | 37 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., Water | 25 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., DMSO | 25 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., Aqueous Buffer (pH 7.4) | 25 | Data to be determined | Data to be determined | Nephelometry (Kinetic) |

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Thermodynamic Solubility Determination.

Potential Signaling Pathway Involvement

While the specific biological targets of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile are not yet elucidated, indole-containing compounds are known to modulate various signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are crucial in cancer cell proliferation and survival.[11][12] The following diagram illustrates a simplified overview of the PI3K/Akt pathway, a potential area of investigation for this compound.

Caption: Simplified PI3K/Akt Signaling Pathway.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. rheolution.com [rheolution.com]

- 7. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nephelometry: Principle, Types & Applications Explained [vedantu.com]

- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Stability and Storage of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile (CAS Number: 821009-89-6). Due to the limited availability of specific, in-depth stability studies for this molecule, this document synthesizes information from safety data sheets (SDS) of the compound and its structural analogs, alongside established chemical principles governing its core functional groups—the indole ring, the methoxy group, and the β-oxopropanenitrile moiety.

Chemical Structure and Properties

Molecular Formula: C₁₂H₁₀N₂O₂ Molecular Weight: 214.23 g/mol Appearance: Solid (form may vary)

The structure of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile incorporates an indole nucleus, which is a common motif in biologically active compounds. The stability of this molecule is influenced by the reactivity of the indole ring, particularly its susceptibility to oxidation, and the chemical properties of the β-oxopropanenitrile side chain, which can be prone to hydrolysis.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile, adherence to appropriate storage and handling protocols is crucial. The following recommendations are compiled from various supplier safety data sheets.[1][2][3][4]

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool place. Some suppliers of related compounds recommend refrigeration (2-8°C).[4][5] | To minimize thermal degradation and slow down potential decomposition reactions. |

| Atmosphere | Store in a dry, well-ventilated area under an inert atmosphere if possible.[1][2] | To prevent hydrolysis from atmospheric moisture and oxidation. |

| Light Exposure | Keep container tightly closed and protect from light.[6] | The indole ring system can be sensitive to photodegradation. |

| Container | Use a tightly sealed, light-resistant container. | To prevent exposure to air, moisture, and light. |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases.[2] | To prevent chemical reactions that could degrade the compound. |

Potential Degradation Pathways

While specific degradation pathways for 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile have not been extensively documented in the literature, based on its chemical structure, several potential degradation routes can be hypothesized.[6] The indole nucleus is susceptible to oxidation, and the β-keto nitrile group can undergo hydrolysis.

Caption: Potential degradation pathways for 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile.

Experimental Protocols for Stability Assessment

To rigorously determine the stability profile of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

General Protocol for Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions: Expose the stock solution to various stress conditions in parallel with a control sample protected from stress.

-

Acidic Hydrolysis: Add 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Add 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

-

Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products. The percentage of degradation can be calculated from the decrease in the peak area of the parent compound.

Caption: A general experimental workflow for conducting forced degradation studies.

Summary and Recommendations

The stability of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile is critical for its reliable use in research and development. While specific data is scarce, based on its chemical structure, the compound should be protected from light, heat, moisture, and strong oxidizing, acidic, and basic conditions. For long-term storage, maintaining the compound in a cool, dry, and dark environment is paramount.

For applications requiring a comprehensive understanding of its stability profile, it is strongly recommended to perform in-house forced degradation studies to identify potential liabilities and to develop and validate a stability-indicating analytical method. This proactive approach will ensure the quality and reliability of experimental results and any subsequent development activities.

References

Spectroscopic and Analytical Profiling of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, MS) for 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile could not be located. The following guide provides detailed, generalized experimental protocols for the spectroscopic analysis of indole derivatives, which are directly applicable to the characterization of the title compound.

This technical guide presents standard methodologies for the spectroscopic analysis of indole derivatives, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. These protocols are designed to assist researchers in the structural elucidation and characterization of synthesized compounds such as 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile.

Experimental Protocols

The following sections detail standard operating procedures for acquiring high-quality spectroscopic data for indole derivatives.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For indole derivatives, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the indole derivative.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. The choice of solvent is critical, as the chemical shifts of N-H protons are solvent-dependent[1]. DMSO-d₆ is often preferred for observing exchangeable protons like the indole N-H.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 16-64, depending on the sample concentration.

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay is crucial for accurate integration.

-

Spectral Width (SW): Typically 12-16 ppm, centered around 6-7 ppm.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum and apply baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR analysis. A higher concentration may be required due to the lower natural abundance of ¹³C.

-

-

Instrument Parameters (100 MHz Spectrometer):

-

Pulse Program: Standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., zgpg30).

-

Number of Scans (NS): 256-1024 or more, depending on the sample concentration.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): Approximately 240 ppm, centered around 100-120 ppm.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).

-

IR spectroscopy is used to identify the functional groups present in a molecule. For solid samples, the thin solid film or KBr pellet methods are commonly used.

Thin Solid Film Protocol:

-

Sample Preparation:

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate[2][3].

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

If the signal intensity is too low, add more solution to the plate and re-measure. If it is too high, prepare a more dilute solution.

-

Potassium Bromide (KBr) Pellet Protocol:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Place the mixture into a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum as described for the thin film method.

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Electrospray Ionization (ESI) Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solvent should be compatible with the mass spectrometer's ionization source.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Select the ionization mode (positive or negative) based on the analyte's properties. For indole derivatives, positive ion mode is common to observe [M+H]⁺ ions.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

References

The Therapeutic Potential of Indolyl Propanenitrile Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of indolyl propanenitrile compounds as promising therapeutic agents. The unique chemical scaffold of these molecules, characterized by an indole nucleus linked to a propanenitrile moiety, has demonstrated significant activity against a range of biological targets implicated in various diseases, including cancer, inflammatory disorders, and infectious diseases. This document outlines the key therapeutic targets, summarizes quantitative efficacy data, provides detailed experimental methodologies for relevant assays, and visualizes critical signaling pathways and experimental workflows.

Core Therapeutic Targets

Indolyl propanenitrile derivatives have emerged as versatile molecules with the ability to modulate multiple signaling pathways. Key therapeutic targets identified in preclinical studies include:

-

Janus Kinase (JAK) family, specifically Tyrosine Kinase 2 (TYK2): A derivative, 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile, has been identified as a selective TYK2 inhibitor. TYK2 is a crucial mediator of cytokine signaling pathways, including those for IL-23, IL-12, and Type I interferons, which are central to the pathogenesis of various immune-mediated diseases.[1][2]

-

Stimulator of Interferon Genes (STING): Indole derivatives have been developed as inhibitors of the STING pathway.[3][4][5] The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers inflammatory responses.[6][7][8][9] Aberrant STING activation is linked to various inflammatory and autoimmune diseases.[5][10]

-

Anticancer Targets: Indole-based compounds have shown significant anticancer activity by targeting various mechanisms, including the inhibition of tubulin polymerization, epidermal growth factor receptor (EGFR), and cyclooxygenase-2 (COX-2).[11][12][13]

-

Antimicrobial Targets: Indolyl propanenitrile and related indole derivatives have demonstrated potent antibacterial and antifungal activities.[14][15][16]

Quantitative Data Summary

The following tables summarize the biological activity of various indolyl propanenitrile and related indole derivatives against their respective targets.

Table 1: Anticancer Activity of Indole Derivatives (IC50/GI50 in µM)

| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| 28-indole-betulin derivatives | MCF-7 (Breast) | Not specified, but sensitive | [11] |

| Indole-based 1,3,4-Oxadiazole (2e) | HCT116 (Colorectal) | IC50 = 2.80 ± 0.52 (EGFR inhibition) | [12] |

| Indole iso-quinoline hybrid 23 | 30 cancer cell lines | GI50 = 1.5 | [13] |

| Indole-chalcone based derivatives (10 & 11) | Five cancer cell lines | IC50 = 2 to 11 | [13] |

| 1,4-dihydropyrazolo[4,3-b]indoles (34, 35a, 35b) | A549, HCT-116, MDA-MB-231, MCF-7 | IC50 = 0.58–2.41 | [13] |

| Indole-aryl-amide derivative 4 | HT29, HeLa, MCF7 | IC50 = 0.96, 1.87, 0.84 | [17] |

| Indole phytoalexin derivative K-453 | HCT116 | IC50 = 32.22 ± 1.14 | [18] |

| Indole-based caffeic acid amide 3j | DPPH radical scavenging | IC50 = 50.98 ± 1.05 | [19] |

| 3-(3-oxoaryl) indole derivatives | B16F10, MCF7 | Data available in source | [20] |

Table 2: TYK2 Inhibition by an Indolyl Propanenitrile Derivative

| Compound | Target | IC50 (nM) | Reference |

| 14l | TYK2 | 9 | [2] |

Table 3: STING Inhibition by Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 4dc | RAW-Lucia™ ISG | 0.14 | [3][4] |

| 4dc | THP1-Dual™ | 0.39 | [3][4] |

| 2h (PROTAC) | Not specified | DC50 = 3.23 | [10] |

Table 4: Antimicrobial Activity of Indole Derivatives (MIC in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Indole-triazole derivative 3d | Broad spectrum | 3.125-50 | [14] |

| 1-methylindole-3-carboxaldehyde hydrazone 8 | MRSA | 6.25 | [15] |

| CIP–indole 2 | Gram-positive and Gram-negative bacteria | 0.5 to 8 | [16] |

| CIP–indole hybrid 8b | S. aureus CMCC 25923 | 0.0625 | [16] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Anticancer Activity Screening: MTT Assay

-

Cell Culture: Grow cancer cells (e.g., Hep-G2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 µg/mL streptomycin, and 100 units/mL penicillin at 37°C in a humidified 5% CO2 atmosphere.[21]

-

Compound Treatment: Dissolve the indolyl propanenitrile derivatives in DMSO to a final concentration not exceeding 0.05%.[16] Add various concentrations of the compounds to the cells in 96-well plates.[21]

-

Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add 500 µg/mL of MTT reagent to each well and incubate for 4 hours.[21]

-

Formazan Solubilization: Dissolve the formazan crystals with 150 µL of DMSO.[21]

-

Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[21]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

TYK2 Inhibition Assay

-

Assay Principle: The TYK2 assay measures the enzymatic activity by detecting the amount of ADP produced, which is directly proportional to the kinase activity.[22] A common method is the Transcreener® ADP² Kinase Assay.[22]

-

Reaction Mixture: Prepare a reaction mixture containing purified recombinant TYK2 enzyme, a substrate peptide (e.g., IRS-1tide), ATP, and the test compound in a kinase assay buffer.[23]

-

Incubation: Incubate the reaction mixture to allow the kinase reaction to proceed under initial velocity conditions.[22]

-

ADP Detection: Add the ADP detection mix, which includes an ADP antibody and a tracer.[22]

-

Signal Measurement: Measure the fluorescence polarization, fluorescence intensity, or time-resolved fluorescence resonance energy transfer (TR-FRET) signal, depending on the assay format.[22]

-

Data Analysis: Convert the raw data to ADP concentration using a standard curve and calculate the percent inhibition by the test compound to determine the IC50 value.[22]

STING Inhibition Assay

-

Cell Lines: Use reporter cell lines such as RAW-Lucia™ ISG or THP1-Dual™ cells, which express a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE).[3][4]

-

STING Activation: Treat the cells with a STING agonist (e.g., cGAMP) to activate the STING pathway.

-

Compound Treatment: Co-treat the cells with the STING agonist and various concentrations of the indolyl propanenitrile derivative.

-

Incubation: Incubate the cells for a sufficient time to allow for reporter gene expression.

-

Reporter Gene Assay: Measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition of STING-mediated signaling and determine the IC50 value.

Antimicrobial Activity Testing: Broth Microdilution Method

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[15]

-

Compound Dilution: Perform serial two-fold dilutions of the indolyl propanenitrile compounds in the broth in a 96-well microtiter plate.[14][15]

-

Inoculation: Inoculate each well with the standardized microorganism suspension.[16]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).[14]

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the therapeutic targeting of indolyl propanenitrile compounds.

Caption: cGAS-STING Signaling Pathway and Inhibition.

Caption: TYK2 Signaling Pathway and Inhibition.

Caption: Anticancer Drug Discovery Workflow.

References

- 1. Item - Discovery of 3â(4-(2-((1HâIndol-5-yl)amino)-5-fluoropyrimidin-4-yl)â1Hâpyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease - figshare - Figshare [figshare.com]

- 2. Item - Discovery of 3â(4-(2-((1HâIndol-5-yl)amino)-5-fluoropyrimidin-4-yl)â1Hâpyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease - figshare - Figshare [figshare.com]

- 3. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of an Orally Bioavailable STING Inhibitor with In Vivo Anti-Inflammatory Activity in Mice with STING-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | cGAS-STING Signaling Pathway and Liver Disease: From Basic Research to Clinical Practice [frontiersin.org]

- 7. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The cGAS-STING pathway: a therapeutic target in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of indole derivatives as STING degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. znaturforsch.com [znaturforsch.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bellbrooklabs.com [bellbrooklabs.com]

- 23. bpsbioscience.com [bpsbioscience.com]

The Emergence of Indole-3-Glyoxylonitrile Derivatives: A New Frontier in Drug Discovery

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] Among the diverse family of indole derivatives, those with short C3-substituents are gaining increasing attention for their potential as therapeutic agents. This guide delves into the discovery and background of a promising subclass: indole-3-glyoxylonitrile derivatives. While a singular "discovery" paper for this specific scaffold remains elusive, its emergence can be traced through the broader exploration of related compounds such as indole-3-glyoxylamides and indole-3-acetonitriles, which have shown significant potential in oncology, infectious diseases, and beyond.

This document provides a comprehensive overview of the synthesis, biological activities, and putative mechanisms of action of indole-3-glyoxylonitrile derivatives and their close analogs, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Synthetic Strategies: A Gateway to Novel Derivatives

The synthesis of indole-3-glyoxylonitrile derivatives can be logically extrapolated from established methods for analogous compounds, primarily indole-3-acetonitriles. A plausible and efficient synthetic route would involve the reaction of an appropriately substituted indole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This highly reactive intermediate can then be subjected to a nucleophilic substitution with a cyanide source, such as sodium or potassium cyanide, to yield the desired indole-3-glyoxylonitrile.

A generalized synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for indole-3-glyoxylonitrile derivatives.

Experimental Protocol: A Representative Synthesis of Indole-3-acetonitrile

Reaction: Conversion of Indole-3-carboxaldehyde to Indole-3-acetonitrile

Materials:

-

Indole-3-carboxaldehyde

-

Diammonium hydrogen phosphate

-

1-Nitropropane

-

Glacial acetic acid

-

Acetone

-

Hexane

-

Activated carbon

Procedure:

-

A mixture of indole-3-carboxaldehyde (0.0099 mole), diammonium hydrogen phosphate (0.053 mole), 1-nitropropane (0.34 mole), and glacial acetic acid (10 ml) is refluxed for 12.5 hours.

-

The volatile reactants and solvent are removed under reduced pressure.

-

An excess of water is added to the dark residue to precipitate the crude indole-3-acetonitrile.

-

The precipitate is separated by filtration and dried under reduced pressure.

-

The crude product is purified by crystallization from acetone-hexane with decolorization by activated carbon.

Biological Activities and Therapeutic Potential

The therapeutic potential of indole-3-glyoxylonitrile derivatives is inferred from the significant biological activities reported for structurally similar compounds. These activities span a range of disease areas, with a notable emphasis on anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of indole derivatives against a variety of cancer cell lines. The glyoxylamide and acrylonitrile moieties at the C3 position appear to be crucial for this activity.

Table 1: Cytotoxicity of Indole-3-Glyoxylamide and Indole-Acrylonitrile Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | IC50 / GI50 (µM) | Reference |

| Indole-glyoxylamides | Multidrug Resistant (MDR) Cancer Cell Lines | Substantial in vitro anti-proliferative activities | [2] |

| Indole-acrylonitrile Hybrids | HepG2 (Liver) | Good to moderate | [3] |

| BCG-823 (Gastric) | Good to moderate | [3] | |

| BEL-7402 (Liver) | 15.43 - 19.38 | [3] | |

| Indole-3-carboxylic acid derivatives | Bcl-2 protein | 0.26 (Ki) | [4] |

| Mcl-1 protein | 0.072 (Ki) | [4] |

Antimicrobial and Other Biological Activities

Beyond cancer, indole derivatives have shown promise as antimalarial and antimicrobial agents. For instance, indole-3-glyoxyl tyrosine derivatives have exhibited potent activity against Plasmodium falciparum, the parasite responsible for malaria.[5]

Table 2: Antimalarial and Cytotoxicity Data for Indole-3-Glyoxyl Tyrosine Derivatives

| Compound | P. falciparum Growth Inhibition (%) | Cell Viability against HepG2 cells (%) | Reference |

| Derivative 6b | >85 | Low cytotoxicity | [5] |

| Derivative 6d | >85 | Low cytotoxicity | [5] |

Mechanism of Action: Unraveling the Signaling Pathways

The precise signaling pathways modulated by indole-3-glyoxylonitrile derivatives are still under investigation. However, studies on analogous compounds provide valuable insights into their potential mechanisms of action.

Interferon Regulatory Factor 3 (IRF3) and NF-κB Signaling Pathways

Research on 3-indoleacetonitrile has shown that it can promote the activation of both the IRF3 and NF-κB signaling pathways.[6] These pathways are critical components of the innate immune response, suggesting a potential role for these compounds in modulating immunity and inflammation.

Caption: Activation of IRF3 and NF-κB signaling by 3-indoleacetonitrile.

Serotonin and Dopamine Pathways

Preliminary studies suggest that indole-3-acetonitrile may influence the serotonin and dopamine pathways.[7][8] This is particularly relevant for neurodegenerative diseases and psychiatric disorders where these neurotransmitter systems are dysregulated. Further investigation is warranted to elucidate the precise nature of this interaction.

Caption: Putative influence of indole-3-acetonitrile on serotonin and dopamine pathways.

Conclusion and Future Directions

Indole-3-glyoxylonitrile derivatives represent a promising, yet underexplored, area of medicinal chemistry. The synthetic accessibility of this scaffold, coupled with the potent and diverse biological activities of its close analogs, underscores its potential for the development of novel therapeutics. Future research should focus on the dedicated synthesis and biological evaluation of a library of indole-3-glyoxylonitrile derivatives to establish a clear structure-activity relationship. Furthermore, in-depth mechanistic studies are crucial to identify the specific molecular targets and signaling pathways modulated by these compounds, which will ultimately guide their clinical development for a range of diseases, from cancer to infectious and neurological disorders.

References

- 1. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole- and indolizine-glyoxylamides displaying cytotoxicity against multidrug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multisubstituted indole-acrylonitrile hybrids as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The indole scaffold is a key structural feature in many biologically active molecules and approved drugs.[2] Research has demonstrated that various indole derivatives possess potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Specifically, compounds with modifications at the 3-position of the indole ring have shown promising activity in oncology, with many derivatives being investigated for their ability to induce apoptosis and modulate key signaling pathways in cancer cells.[3][4]

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile is a novel indole derivative. While specific biological data for this compound is not yet widely published, its structural similarity to other biologically active indole-3-glyoxylamides and related compounds suggests its potential as a modulator of cellular processes.[2][5] These application notes provide a framework for the initial in vitro evaluation of this compound, focusing on assessing its potential cytotoxic and pro-apoptotic effects on cancer cell lines. The following protocols are foundational methods for characterizing the biological activity of novel chemical entities in a cell culture setting.

Potential Applications

Based on the activities of structurally related indole compounds, 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile could be investigated for:

-

Anticancer Activity: Screening against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects.

-

Mechanism of Action Studies: Investigating the induction of apoptosis and the modulation of cancer-related signaling pathways, such as the PI3K/Akt/mTOR or MAPK pathways, which are known to be affected by other indole derivatives.[6][7]

-

Drug Discovery Lead Optimization: Serving as a scaffold for the synthesis of more potent and selective analogs.

Experimental Workflow

A general workflow for the initial characterization of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile in cell culture is depicted below. This workflow begins with determining the cytotoxic concentration range, followed by more detailed mechanistic studies.

Caption: General experimental workflow for in vitro evaluation.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear interpretation and comparison.

Table 1: Cytotoxicity of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | e.g., 12.5 |

| A549 | Lung Carcinoma | 48 | e.g., 25.2 |

| HCT116 | Colorectal Carcinoma | 48 | e.g., 18.7 |

| PC-3 | Prostate Cancer | 48 | e.g., 32.1 |

Note: The IC50 values are hypothetical and need to be determined experimentally.

Table 2: Apoptosis Induction by 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

| Cell Line | Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| MCF-7 | Vehicle Control (DMSO) | - | e.g., 2.1 | e.g., 1.5 |

| Compound | 12.5 (IC50) | e.g., 25.8 | e.g., 15.3 | |

| A549 | Vehicle Control (DMSO) | - | e.g., 3.5 | e.g., 2.0 |

| Compound | 25.2 (IC50) | e.g., 22.4 | e.g., 12.1 |

Note: The percentage of apoptotic cells is hypothetical and needs to be determined experimentally.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).[8][9]

Materials:

-

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

-

Dimethyl sulfoxide (DMSO)

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[8]

-

Compound Preparation: Prepare a 10 mM stock solution of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile in DMSO. Prepare serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Mix gently to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[10][11]

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Treated and control cells

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile at its predetermined IC50 concentration for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.[8]

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway, such as the PI3K/Akt pathway.[12][13]

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-cleaved Caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Signaling Pathway Diagram

Many indole derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[6] 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile may potentially inhibit this pathway.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bosterbio.com [bosterbio.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile is an indole derivative with a chemical structure suggestive of potential biological activity. The indole scaffold is a common feature in numerous compounds with diverse pharmacological properties, including enzyme inhibition. While direct experimental data on the enzyme inhibitory activity of this specific compound is not extensively available, its structural features, particularly the 3-oxopropanenitrile moiety, bear resemblance to other biologically active indole-containing molecules. This document provides a hypothesized application of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile as a potential inhibitor of tubulin polymerization and outlines detailed protocols for its investigation.

Hypothesized Mechanism of Action: Inhibition of Tubulin Polymerization

Structurally similar indole derivatives, particularly those with a glyoxamide or related moiety at the 3-position, have been identified as inhibitors of tubulin polymerization.[1][2][3][4][5] These agents disrupt microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest and apoptosis in cancer cells. The 3-oxopropanenitrile group in the title compound is structurally analogous to the glyoxamide group found in known tubulin inhibitors. Therefore, it is hypothesized that 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile may exert its biological effects by inhibiting tubulin polymerization, making it a candidate for investigation as an anticancer agent.

Quantitative Data from Structurally Related Indole Derivatives

To provide a rationale for investigating 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile as an enzyme inhibitor, the following table summarizes the inhibitory activities of structurally related indole compounds against various enzymes.

| Compound Class | Target Enzyme/Process | Key Structural Features | Reported IC50/Activity |

| Indole-3-glyoxamides | Tubulin Polymerization | Indole core with a glyoxamide moiety at the 3-position. | IC50 values in the nanomolar to low micromolar range against various cancer cell lines.[6][7] |

| Aroylindoles | Tubulin Polymerization | Indole with an aroyl group. | Potent inhibition of tubulin polymerization with IC50 values often below 1 µM.[2][5] |